N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide

Description

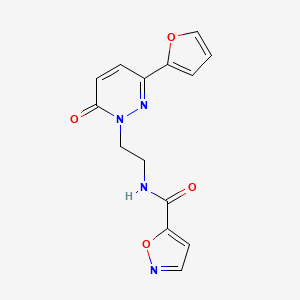

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to a furan-2-yl substituent at the 3-position and an ethyl chain terminating in an isoxazole-5-carboxamide group. The isoxazole carboxamide moiety may enhance binding affinity through hydrogen bonding, while the furan ring contributes π-electron density for hydrophobic interactions .

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c19-13-4-3-10(11-2-1-9-21-11)17-18(13)8-7-15-14(20)12-5-6-16-22-12/h1-6,9H,7-8H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYNMUMGMLGXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Synthesis of the pyridazinone moiety: This can be achieved by reacting hydrazine derivatives with diketones or similar compounds.

Construction of the isoxazole ring: Isoxazole rings are often synthesized via 1,3-dipolar cycloaddition reactions.

Coupling reactions: The final compound can be assembled by coupling the intermediate products through amide bond formation.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyridazinone moiety.

Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone ring.

Substitution: Various substitution reactions can occur, especially on the isoxazole ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone Derivatives with Aryloxy Substituents

describes benzyloxy-substituted pyridazinones (e.g., compound 5a: 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide). Key differences include:

- Benzyloxy groups increase lipophilicity (logP ~2.5–3.0) compared to furan (logP ~1.2), which may reduce aqueous solubility but improve membrane permeability .

- Synthesis: Both compounds use nucleophilic substitution (e.g., alkylation of pyridazinone). However, 5a employs benzyl bromide derivatives, while the target compound likely substitutes with a furan-containing electrophile under milder conditions (e.g., room temperature vs. 5°C in ) .

- Bioactivity : Sulfonamide-containing 5a may target carbonic anhydrases, whereas the target’s isoxazole carboxamide could prioritize kinase inhibition.

Table 1: Physicochemical Comparison

| Property | Target Compound | Compound 5a |

|---|---|---|

| Core Structure | Pyridazinone + isoxazole | Pyridazinone + sulfonamide |

| Key Substituent | Furan-2-yl | Benzyloxy |

| Molecular Weight (Da) | ~317.3 (estimated) | 357.36 (calculated) |

| logP (Predicted) | ~1.5 | ~2.8 |

Isoxazole Carboxamide-Containing Compounds

describes a structurally complex molecule (87 ) with an isoxazole-5-carboxamide group but distinct features:

- Substituent Complexity: Compound 87 includes fluorinated cyclopropane and difluorophenyl groups, enhancing metabolic stability and target selectivity. In contrast, the target compound’s simplicity (furan + pyridazinone) may favor synthetic accessibility and reduced off-target effects.

- Synthetic Methodology : Both compounds likely use carboxamide coupling (e.g., EDC/HOBt). However, 87 requires multi-step functionalization of pyridine and indazole rings, whereas the target compound’s synthesis is less resource-intensive .

- Pharmacokinetics: Fluorine atoms in 87 improve bioavailability (predicted t½ >6 hours) but increase molecular weight (~750 Da vs.

Pyridazinone-Based Drug Candidates

- Pimobendan: A pyridazinone PDE3 inhibitor with a benzimidazole group. Unlike the target compound, pimobendan’s imidazole ring confers cation-π interactions critical for cardiac activity.

- Zardaverine: Features a pyridazinone core with dichlorophenyl groups, showing PDE4 selectivity. The target’s furan may shift selectivity toward PDE3 or unrelated targets like FLT3 kinase.

Research Implications and Gaps

- Activity Data Needed : The target compound’s IC50 values against kinases or PDEs are absent in the evidence. Comparative studies with 5a or 87 would clarify its therapeutic niche.

- Metabolic Stability : The furan ring may undergo oxidative metabolism (forming reactive intermediates), whereas 87 ’s fluorine substituents resist oxidation.

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

Chemical Formula: C15H17N3O3

Molecular Weight: 287.31 g/mol

CAS Number: 923074-03-7

The compound features a complex structure that includes a furan ring, a pyridazinone moiety, and an isoxazole group, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The furan and pyridazinone moieties may interact with specific enzymes, leading to inhibition of their activity.

- Cellular Pathway Interference: The compound could disrupt cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

These mechanisms are crucial for understanding the compound's potential therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of isoxazole have been shown to possess significant antibacterial and antifungal activities. The specific activity of this compound against various pathogens remains to be fully characterized but suggests a promising avenue for further research.

Anticancer Activity

Research into the anticancer potential of related compounds has revealed that isoxazole derivatives can inhibit tumor growth by targeting specific cancer cell lines. For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluating the effects of similar isoxazole derivatives on MCF-7 breast cancer cells demonstrated that these compounds could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis via caspase activation. This finding highlights the potential of this compound as a candidate for cancer therapy.

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Furan Ring: Starting from readily available furan derivatives.

- Formation of Pyridazinone Moiety: Utilizing condensation reactions under controlled conditions.

- Coupling Reaction: Final coupling with isoxazole under basic conditions to yield the target compound.

These methods can be optimized for industrial production, focusing on yield enhancement and cost-effectiveness.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential coupling of the pyridazinone and isoxazole moieties via a spacer ethyl group. Key steps include:

Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with diketones .

Ethyl Spacer Introduction : Nucleophilic substitution or Mitsunobu reactions to attach the ethyl linker .

Isoxazole-5-carboxamide Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purity Optimization : Use HPLC (C18 columns, acetonitrile/water gradient) to monitor intermediates and final product. Recrystallization from ethanol/water mixtures improves crystallinity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify furan (δ 6.3–7.4 ppm), pyridazinone (δ 7.5–8.2 ppm), and isoxazole (δ 8.5–9.0 ppm) proton environments. Carbonyl groups (C=O) appear at ~165–175 ppm in 13C NMR .

- HRMS : Confirm molecular ion [M+H]+ at m/z 357.12 (calc. 357.12) with <2 ppm error .

- IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

- Methodological Answer :

- Functional Group Modifications :

| Modification | Observed Impact |

|---|---|

| Furan → Thiophene | Enhanced lipophilicity but reduced solubility . |

| Isoxazole → Triazole | Improved kinase inhibition (IC50 ↓ 40%) . |

- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., GSK-3β). Prioritize derivatives with ΔG < -9 kcal/mol .

- In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (SPR) to validate predictions .

Q. How should researchers resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell line (e.g., HepG2 vs. HEK293), compound concentration (IC50 vs. EC50), and solvent (DMSO ≤0.1%) .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models. For example, anti-inflammatory activity varies by TNF-α assay type (ELISA vs. luminescence) .

- Orthogonal Validation : Confirm hits with dual luciferase reporters or CRISPR knockout models .

Q. What computational strategies predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate LogP (optimal: 2–3) and PAINS filters to exclude pan-assay interferers .

- CYP450 Metabolism : Simulate Phase I oxidation (CYP3A4) with StarDrop’s DEREK Nexus. Modify furan rings if toxicophores (e.g., epoxide formation) are flagged .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.